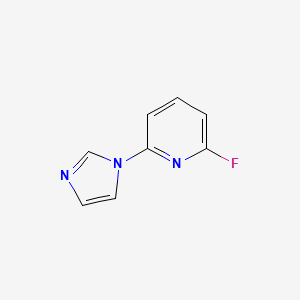

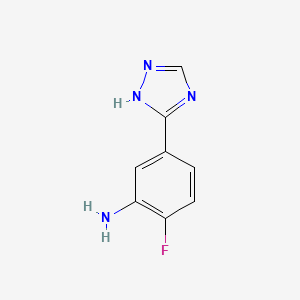

2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline

Descripción general

Descripción

“2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” is a chemical compound with the molecular formula C8H7FN4. It has a molecular weight of 178.17 . This compound belongs to the class of organic compounds known as aniline and substituted anilines .

Synthesis Analysis

The synthesis of “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

While specific chemical reactions involving “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” are not explicitly mentioned in the literature, compounds containing the 1,2,4-triazole ring are known to exhibit broad biological activities . These compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Aplicaciones Científicas De Investigación

Docking and QSAR Studies for Kinase Inhibitors

Research on closely related fluorine-containing triazole anilines has been conducted to study their inhibitory activity against c-Met kinase. Docking studies, combined with quantitative structure–activity relationship (QSAR) methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) and Multiple Linear Regression (MLR), have analyzed molecular features contributing to high inhibitory activity. These studies help in understanding the interactions and conformations of inhibitors at the molecular level, providing insights for designing potent kinase inhibitors (Caballero et al., 2011).

Synthesis and Photophysical Properties of Fluorophores

In the domain of photophysics, novel fluorescent derivatives incorporating triazole units have been synthesized and their photophysical properties evaluated. These studies are vital for developing new materials for optical and electronic applications, showcasing how substitutions on the aniline ring affect absorption and emission properties, and thereby tailoring materials for specific applications (Padalkar et al., 2015).

Antimicrobial Activity Studies

Fluorine-containing anilines with triazole moieties have also been investigated for their antimicrobial activities. Synthesis of eperezolid-like molecules and their evaluation against various microbial strains reveal the potential of these compounds as antimicrobial agents. This research opens up pathways for developing new antibiotics and understanding the structure-activity relationship in antimicrobial compounds (Yolal et al., 2012).

Material Science Applications

In material science, the synthesis and characterization of metal-organic frameworks (MOFs) incorporating triazole-decorated ligands show promising applications in dye adsorption and removal of oxoanions from water. These findings underscore the versatility of triazole anilines in constructing materials with specific functionalities for environmental remediation and purification processes (Kumar et al., 2021).

Organic Synthesis and Chemical Biology

In organic synthesis, the application of triazole anilines as intermediates in constructing complex molecules is demonstrated through the development of catalyst- and solvent-free synthesis methods. These methods enable efficient and selective formation of structurally diverse compounds, highlighting the role of triazole anilines in facilitating novel synthetic routes (Moreno-Fuquen et al., 2019).

Direcciones Futuras

The future directions for research on “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given the promising cytotoxic activity of some 1,2,4-triazole derivatives , there could be potential for further development and optimization of these compounds for therapeutic applications.

Propiedades

IUPAC Name |

2-fluoro-5-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORWFBZBQSTKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

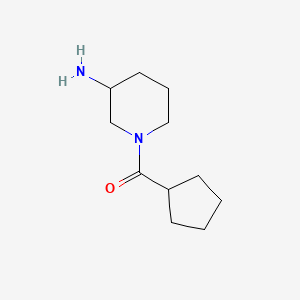

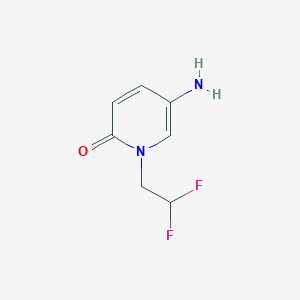

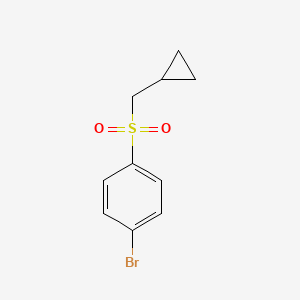

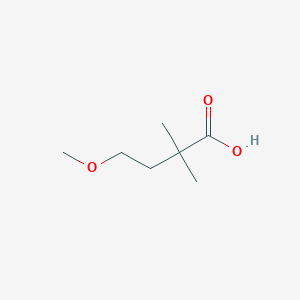

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)

![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)